

Isodurene: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1,2,3,5-Tetramethylbenzene

Cat. No.: B1211182

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An In-depth Examination of **1,2,3,5-Tetramethylbenzene**: Properties, Synthesis, and Industrial Significance

This technical guide provides a comprehensive overview of isodurene (**1,2,3,5-tetramethylbenzene**), an aromatic hydrocarbon of significant interest in both academic research and industrial chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical identity, physicochemical properties, and established protocols for its synthesis.

Chemical Identification

Isodurene is one of three isomers of tetramethylbenzene, the others being durene (1,2,4,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene). It occurs naturally in coal tar and is a colorless, flammable liquid at standard conditions.

- CAS Number: 527-53-7

Synonyms: Isodurene is known by several other names in chemical literature and databases. The most common synonyms include:

- **1,2,3,5-Tetramethylbenzene**
- Benzene, 1,2,3,5-tetramethyl-
- 1,3,4,5-Tetramethylbenzene

Physicochemical Properties

The following table summarizes the key quantitative properties of isodurene, compiled from various chemical databases. These values are crucial for designing experimental setups, performing calculations, and ensuring safe handling.

Property	Value
Molecular Formula	C ₁₀ H ₁₄
Molar Mass	134.22 g/mol
Appearance	Colorless liquid
Density	0.89 g/cm ³ at 20 °C
Melting Point	-23.7 °C (-10.7 °F; 249.5 K)
Boiling Point	198 °C (388 °F; 471 K) at 760 mmHg
Flash Point	63.3 °C (145.9 °F; 336.4 K)
Solubility in Water	27.9 mg/L
Solubility in Solvents	Soluble in alcohol; very soluble in ether
Refractive Index (n ²⁰ /D)	1.512 - 1.5134
Vapor Pressure	0.498 mmHg at 25 °C

Experimental Protocols

Laboratory Synthesis of Isodurene via Grignard Reaction

The classical and reliable method for the laboratory preparation of isodurene was established by Lee Irvin Smith in 1931. The synthesis involves the formation of a Grignard reagent from mesityl bromide, followed by alkylation with dimethyl sulfate.

Experimental Protocol (Based on Smith, L. I. Org. Synth. 1931, 11, 66)

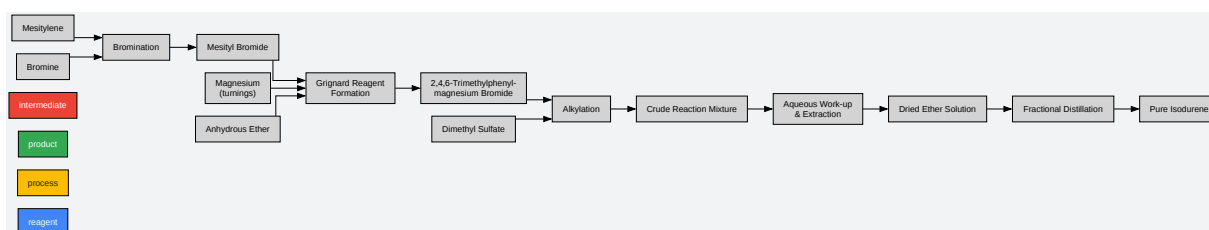
Materials:

- Mesitylene
- Bromine
- Magnesium turnings
- Anhydrous diethyl ether
- Dimethyl sulfate
- Ice
- Hydrochloric acid (dilute)
- Sodium bicarbonate solution (saturated)
- Anhydrous calcium chloride or magnesium sulfate

Procedure:

- Preparation of Mesityl Bromide: Mesitylene is first brominated to form 2-bromo-1,3,5-trimethylbenzene (mesityl bromide). This step should be performed under appropriate safety conditions, typically involving the slow addition of bromine to mesitylene in the presence of a catalyst like iron filings. The product is then purified by distillation.
- Formation of Grignard Reagent:
 - Set up a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a pressure-equalizing dropping funnel. All glassware must be oven-dried to exclude moisture.
 - Place magnesium turnings in the flask under a nitrogen atmosphere.
 - Add a solution of mesityl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction if necessary.

- Once the reaction starts (indicated by cloudiness and gentle refluxing), continue the addition at a rate that maintains a steady reflux. After all the mesityl bromide has been added, reflux the mixture gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2,4,6-trimethylphenylmagnesium bromide).
- Alkylation Step:
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add dimethyl sulfate dropwise from the dropping funnel to the cooled, stirred Grignard solution. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
- Work-up and Purification:
 - Pour the reaction mixture slowly onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the unreacted Grignard reagent and magnesium salts.
 - Separate the ether layer using a separatory funnel. Extract the aqueous layer with additional diethyl ether.
 - Combine the organic layers and wash them successively with water, saturated sodium bicarbonate solution, and finally with water again.
 - Dry the ether solution over an anhydrous drying agent (e.g., MgSO_4 or CaCl_2).
 - Filter off the drying agent and remove the diethyl ether by distillation.
 - The remaining crude isodurene is then purified by fractional distillation to yield the pure product.



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Caption: Workflow for the laboratory synthesis of isodurene.

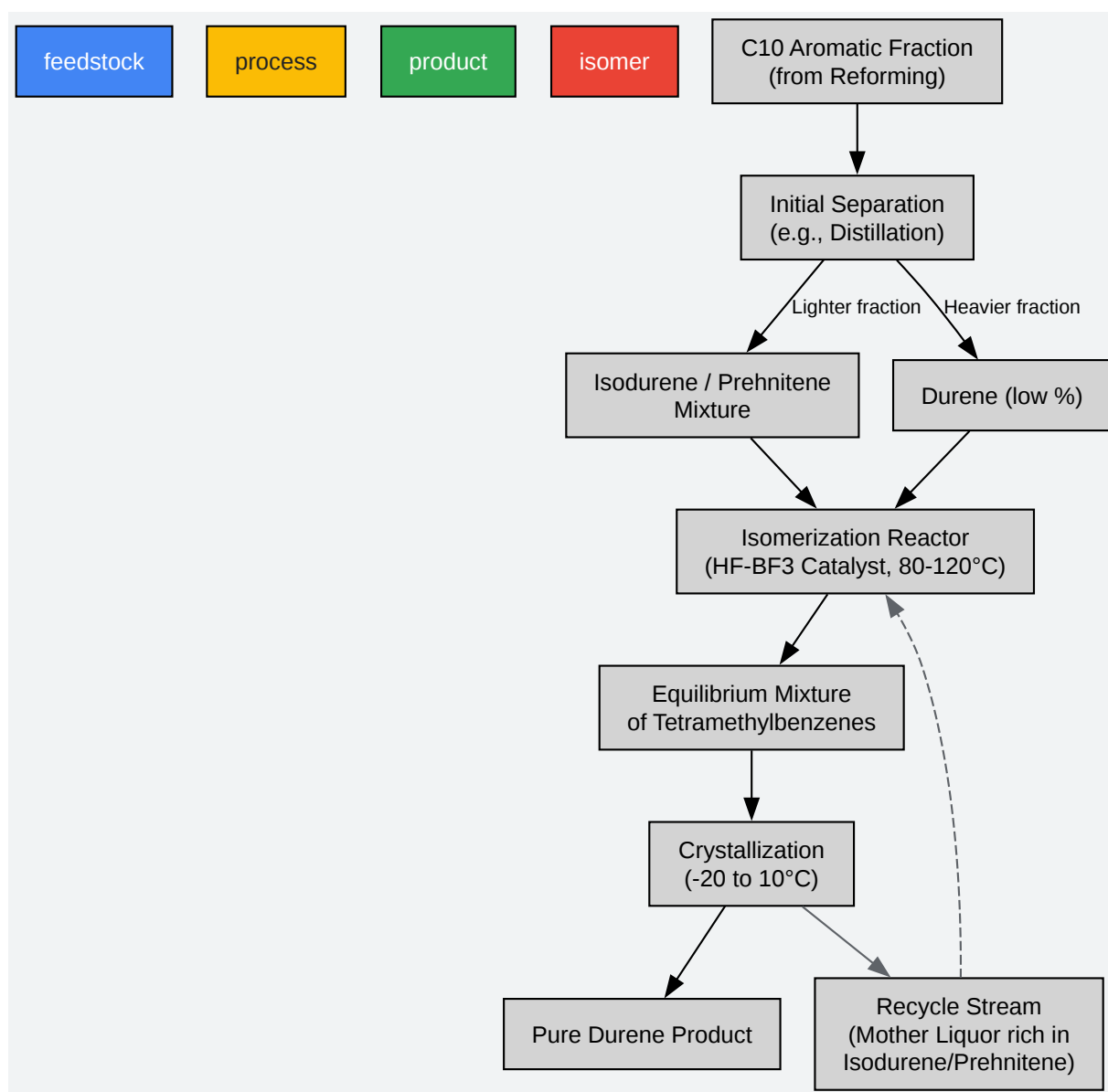
Industrial Context and Applications

In an industrial setting, isodurene is typically isolated from the C10 aromatic fraction during petroleum refining.^[1] It can also be produced through the methylation of more common aromatic compounds like xylenes or trimethylbenzenes.^[1]

A key industrial relevance of isodurene is its relationship with its isomer, durene. Durene has a significantly higher melting point, which allows for easier separation by crystallization, and it is a valuable precursor for producing pyromellitic dianhydride, a monomer used in the manufacture of high-performance polyimide plastics and resins. Therefore, processes have been developed to convert less valuable isomers like isodurene and prehnitene into the more desirable durene.

This conversion is achieved through an isomerization reaction, typically carried out in the liquid phase using a strong acid catalyst system, such as hydrogen fluoride and boron trifluoride (HF-

BF₃). The process aims to shift the isomeric mixture towards the thermodynamic equilibrium, which contains a substantial amount of durene, thereby maximizing its yield.



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Caption: Industrial isomerization of isodurene to durene.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Isodurene: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211182#isodurene-cas-number-and-synonyms\]](https://www.benchchem.com/product/b1211182#isodurene-cas-number-and-synonyms)

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